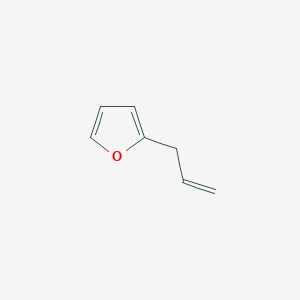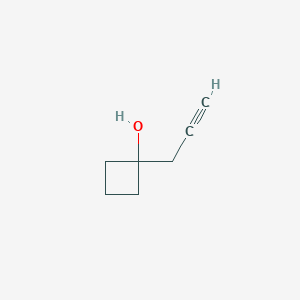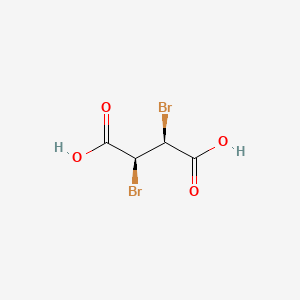
meso-2,3-Dibromosuccinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
meso-2,3-Dibromosuccinic acid: is an organic compound with the molecular formula C4H4Br2O4 . It is a derivative of succinic acid where two hydrogen atoms are replaced by bromine atoms. This compound is known for its meso configuration, meaning it has a plane of symmetry and is optically inactive. It is commonly used in organic synthesis and as a pharmaceutical intermediate .
作用机制
Target of Action
Meso-2,3-Dibromosuccinic acid is a chemical compound that has been used in organic synthesis and as a pharmaceutical intermediate . .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, this compound is soluble in alcohol and ether, and slightly soluble in water and methenyl chloride . This solubility profile could influence how the compound is distributed in different environments within the body.
准备方法
Synthetic Routes and Reaction Conditions: meso-2,3-Dibromosuccinic acid can be synthesized by the bromination of fumaric acid or maleic acid. The process involves heating a suspension of fumaric or maleic acid in an aqueous solution containing 10-48% by weight of dissolved hydrogen bromide (HBr) at temperatures between 50-90°C. Bromine is then introduced into the suspension while maintaining the temperature at 60-90°C. The molar ratio of acid to bromine is typically from 1:1 to 1:1.1 .
Industrial Production Methods: The industrial production of this compound follows a similar method to the laboratory synthesis. The process is scaled up to handle larger quantities of reactants and products, ensuring consistent quality and yield. The reaction conditions are carefully controlled to optimize the production efficiency and minimize impurities .
化学反应分析
Types of Reactions: meso-2,3-Dibromosuccinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form meso-2,3-dihydroxysuccinic acid.
Oxidation Reactions: It can be oxidized to produce meso-2,3-dibromosuccinic anhydride
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) are used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are used under acidic or basic conditions
Major Products:
Substitution: meso-2,3-Dihydroxysuccinic acid.
Reduction: meso-2,3-Dihydroxysuccinic acid.
Oxidation: meso-2,3-Dibromosuccinic anhydride
科学研究应用
meso-2,3-Dibromosuccinic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to produce various derivatives and intermediates.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is employed in the production of polymers and other industrial chemicals
相似化合物的比较
meso-2,3-Dibromosuccinic acid can be compared with other similar compounds such as:
meso-2,3-Dimethylsuccinic acid: This compound has methyl groups instead of bromine atoms and is used in different synthetic applications.
meso-2,3-Dimercaptosuccinic acid: Known for its chelating properties, it is used in heavy metal detoxification.
meso-2,3-Dihydroxysuccinic acid: This compound is a reduction product of this compound and has different reactivity and applications
属性
CAS 编号 |
1114-00-7 |
|---|---|
分子式 |
C4H4Br2O4 |
分子量 |
275.88 g/mol |
IUPAC 名称 |
(2S,3S)-2,3-dibromobutanedioic acid |
InChI |
InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 |
InChI 键 |
FJWGRXKOBIVTFA-JCYAYHJZSA-N |
SMILES |
C(C(C(=O)O)Br)(C(=O)O)Br |
手性 SMILES |
[C@@H]([C@H](C(=O)O)Br)(C(=O)O)Br |
规范 SMILES |
C(C(C(=O)O)Br)(C(=O)O)Br |
Key on ui other cas no. |
916065-46-8 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of meso-2,3-dibromosuccinic acid?
A: this compound is an organic compound with the molecular formula C4H4Br2O4. While the provided abstracts don't delve into specific spectroscopic data, its structure consists of a succinic acid backbone (a four-carbon chain with carboxylic acid groups at each end) with bromine atoms attached to the two central carbon atoms. The "meso" designation indicates that the molecule has an internal plane of symmetry. [, , ]
Q2: How does this compound behave as a building block in coordination chemistry?
A: The research highlights the use of this compound as a ligand in the formation of metal-organic frameworks. For instance, it reacts with CuCl2·2H2O and thiourea to form a one-dimensional supramolecular structure. The carboxylate groups of the acid can coordinate to metal centers, forming bridges and contributing to the overall framework. [, , ]
Q3: Can this compound be used to synthesize polymers?
A: Yes, one study describes its use in the synthesis of a "Ǝ"-shaped amphiphilic block copolymer. The synthesis involved first using this compound acetate/diethylene glycol as an initiator in atom transfer radical polymerization (ATRP) with styrene. This process generates a linear polymer with two active hydroxyl groups. These hydroxyl groups then initiate the polymerization of ethylene oxide through living anionic polymerization. The resulting molecule serves as a macroinitiator for a final ATRP step with methyl methacrylate, ultimately yielding the desired complex block copolymer. []
Q4: Are there any interesting structural features observed in the crystal structure of derivatives of this compound?
A: Research on 2-bromomaleic acid, a compound derived from this compound, reveals insightful structural details. The molecule exhibits two distinct types of carboxyl groups. One type possesses delocalized C—O bonds and lies nearly coplanar with the olefinic bond plane. In contrast, the other carboxyl group has a localized C=O bond and forms a significant dihedral angle with the C=C bond plane. []
Q5: Is there any information about the stability of this compound or its derivatives?
A: While the provided abstracts don't directly address stability, the use of this compound and its derivatives in multi-step syntheses suggests a degree of stability under the reaction conditions employed. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


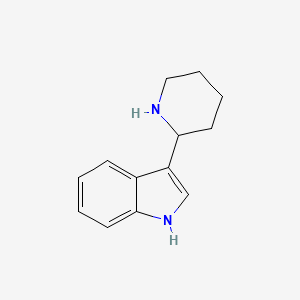
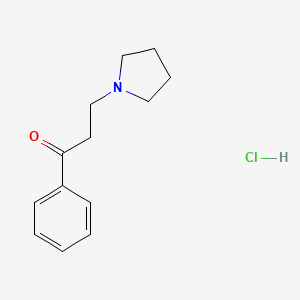
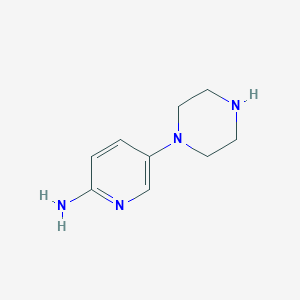
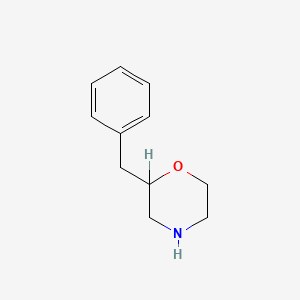
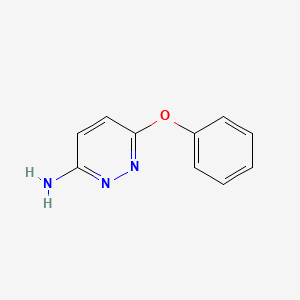
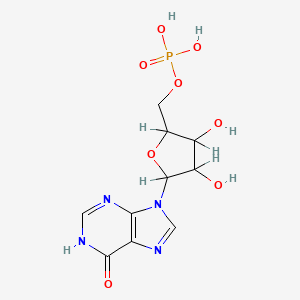
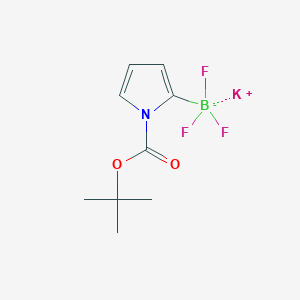

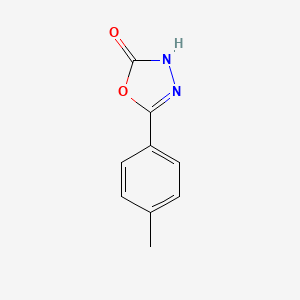
![5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B3024149.png)
